

# Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold and Its Strategic Importance

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## Compound of Interest

Compound Name: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B1388518

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In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, has emerged as a "privileged scaffold." Its structure mimics the adenine core of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site on a wide array of protein kinases. This inherent biological activity has made it a foundational element in the design of numerous targeted therapies.

Within this class of compounds, **4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid** (CAS No. 1016241-80-7) stands out as a critical and highly versatile synthetic intermediate. Its strategic placement of a reactive chlorine atom at the 4-position and a carboxylic acid at the 6-position provides orthogonal chemical handles for the systematic construction of complex, potent, and selective kinase inhibitors. This guide provides a detailed examination of its synthesis, reactivity, and application, tailored for researchers and scientists in the field of drug development.

## Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

Property	Value	Source
CAS Number	1016241-80-7	
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClN <sub>3</sub> O <sub>2</sub>	
Molecular Weight	197.58 g/mol	
Appearance	Off-white to light yellow solid	
Purity	Typically >97% (HPLC)	
Solubility	Soluble in DMSO, DMF, and aqueous base	
Storage	Store at 2-8°C, protected from light and moisture	

Analytical Characterization: Robust characterization is essential to confirm the identity and purity of **4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid** before its use in subsequent reactions.

- <sup>1</sup>H NMR: The proton NMR spectrum provides signature peaks for the aromatic protons on the pyrrole and pyrimidine rings, as well as the exchangeable proton of the carboxylic acid and the N-H of the pyrrole.
- LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight ([M-H]<sup>-</sup> at ~196.0) and assess purity.
- HPLC: High-Performance Liquid Chromatography is the standard method for quantifying the purity of the material.

## Synthesis and Mechanism: Building the Core Intermediate

The construction of **4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid** is a multi-step process that requires precise control over reaction conditions. A common and effective route begins with malononitrile and builds the heterocyclic core sequentially.

## Detailed Synthetic Protocol

This protocol outlines a representative synthesis starting from 2-amino-3-cyanopyrrole derivatives.

### Step 1: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

- To a solution of a suitable 2-amino-3,5-dicyanopyrrole precursor in formamide, add a catalytic amount of a Lewis acid.
- Heat the reaction mixture to 150-180 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture and pour it into ice water to precipitate the product.
- Filter the solid, wash with water, and then hydrolyze the remaining nitrile to a carboxylic acid using a strong base like NaOH in an aqueous solution under reflux.
- Acidify the solution to precipitate the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. Filter and dry the product.

### Step 2: Sandmeyer-type Conversion to **4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid**

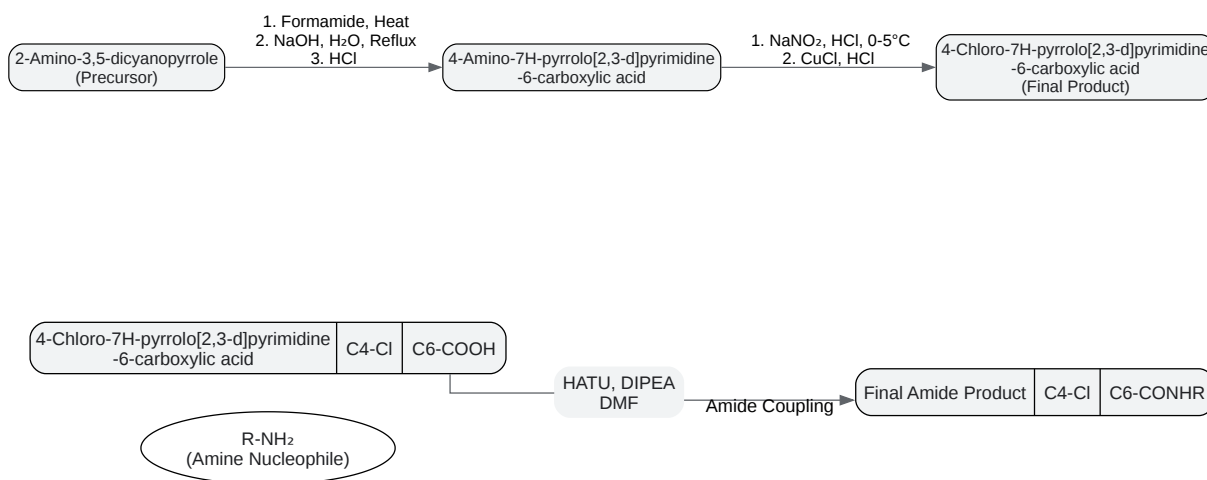
- Suspend the 4-amino derivative from Step 1 in a mixture of hydrochloric acid and water.
- Cool the suspension to 0-5 °C in an ice-salt bath.
- Add a solution of sodium nitrite ( $\text{NaNO}_2$ ) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt in situ.
- In a separate flask, prepare a solution of copper(I) chloride ( $\text{CuCl}$ ) in concentrated hydrochloric acid.
- Slowly add the cold diazonium salt solution to the  $\text{CuCl}$  solution. Vigorous nitrogen evolution will be observed.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.

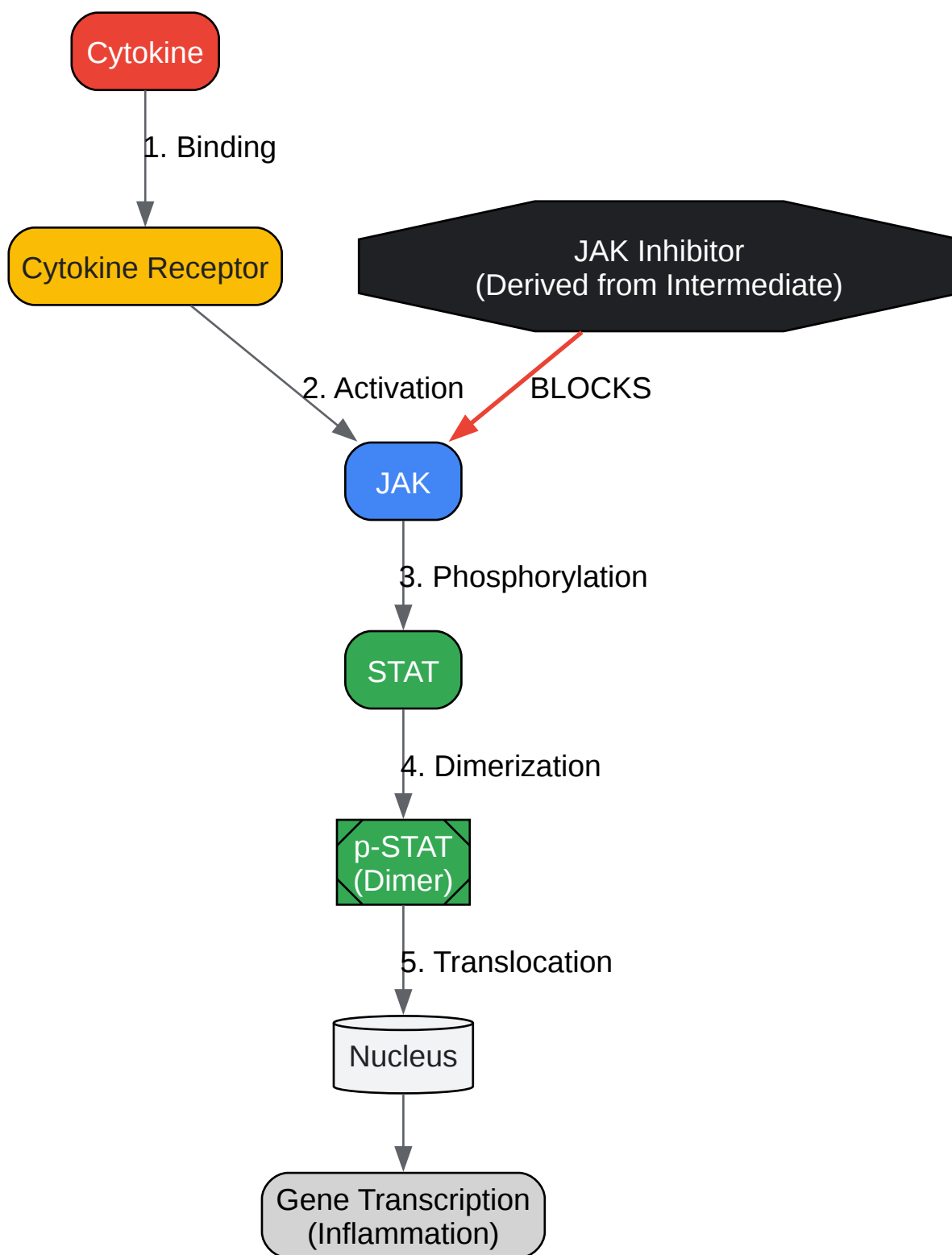
- Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the final product, **4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid**.

## Causality Behind Experimental Choices

- Formamide (Step 1):** Serves as both the solvent and the source of the C4 carbon and N3 nitrogen atoms to form the pyrimidine ring.
- In Situ Diazotization (Step 2):** The diazonium salt intermediate is highly unstable and is therefore generated at low temperatures and used immediately. This is a classic Sandmeyer reaction, a reliable method for converting an aromatic amine to a halide.
- Copper(I) Chloride (Step 2):** Acts as a catalyst to facilitate the displacement of the diazonium group by a chloride ion.

## Synthetic Workflow Diagram





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